2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
Description
Structural Representation
The molecular structure (Figure 1) comprises three key components:
- 2-Bromopyridine core : A six-membered aromatic ring with nitrogen at position 1, bromine at position 2.
- Ethoxy-piperidine side chain : A two-carbon ether bridge (-OCH2CH2-) linking the pyridine to a piperidine ring substituted at position 4.
- Hydrochloride counterion : A chloride ion associated with the protonated piperidine nitrogen.
SMILES Notation :
C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl
This notation explicitly defines connectivity and stereochemistry, confirming the absence of chiral centers in the parent molecule .
CAS Registry Number and Molecular Formula Analysis
CAS Registry Number
The compound is uniquely identified by CAS 1220038-33-4 , a permanent identifier assigned by the Chemical Abstracts Service (CAS) .
Molecular Formula
The molecular formula C₁₂H₁₈BrClN₂O denotes:
| Element | Quantity | Contribution to Molecular Weight |
|---|---|---|
| C | 12 | 144.12 g/mol |
| H | 18 | 18.14 g/mol |
| Br | 1 | 79.90 g/mol |
| Cl | 1 | 35.45 g/mol |
| N | 2 | 28.02 g/mol |
| O | 1 | 16.00 g/mol |
| Total | - | 321.63 g/mol |
The calculated molecular weight (321.63 g/mol) aligns with experimental values (321.64 g/mol) . Discrepancies (<0.03%) arise from isotopic variations in natural bromine and chlorine.
Properties
IUPAC Name |
2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRMWWRTKLWEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-33-4 | |
| Record name | Pyridine, 2-bromo-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₂H₁₈BrClN₂O
Molecular Weight: 277.64 g/mol
CAS Number: 1220038-33-4
The compound features a pyridine ring substituted with a bromine atom and a piperidine moiety, which enhances its biological activity. Its structural characteristics are crucial for its interaction with various biological targets.
Pharmacological Applications
-
Serotonin Receptor Modulation:
- 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride has been identified as a selective ligand for serotonin receptors, particularly the 5-HT1F subtype. This interaction is vital for understanding its role in treating neurological disorders such as migraines and depression .
-
Potential in Neurological Disorders:
- The compound's ability to activate specific serotonin receptor subtypes suggests therapeutic implications for conditions like migraines and neurodegenerative diseases. Research indicates that it may influence neuronal protein extravasation, which is relevant in neurodegenerative contexts .
- Cancer Research:
Case Study 1: Serotonin Receptor Interaction
A study demonstrated that this compound interacts selectively with the 5-HT1F receptor. This selectivity is crucial for developing targeted therapies for migraine treatment, as it minimizes side effects associated with non-selective serotonin receptor agonists.
Case Study 2: Anticancer Activity
In a comparative study of piperidine derivatives, researchers found that compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methoxypyridine | Bromine at position 2, methoxy at position 6 | Lacks piperidine substitution |
| 2-Chloro-6-(4-piperidinylmethoxy)pyridine | Chlorine instead of bromine | May exhibit different receptor binding profiles |
| 2-Bromo-4-methoxypyridine | Bromine at position 2, methoxy at position 4 | Different regioselectivity affects biological activity |
The variations in substituents among these compounds significantly influence their biological activities and pharmacological profiles.
Mechanism of Action
The mechanism by which 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine (Compound 23, )
Structural Differences :
- The oxazolo[4,5-b]pyridine core replaces the pyridine ring.
- A 2-(4-piperidinyl)ethyl group is directly attached to the oxazole ring instead of an ethoxy linkage.
Physicochemical Properties :
- Molecular Weight : 310.2 g/mol (vs. ~335–350 g/mol estimated for the target compound).
- Melting Point : 166°C (vs. likely lower for the target due to the absence of a fused oxazole ring).
- Spectroscopy :
Functional Implications :
2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine Hydrochloride ()
Structural Differences :
- A sulfur-containing (methylsulfanyl) group replaces the ethoxy linker.
- The piperidine is attached at the 3-position instead of the 4-position.
Physicochemical Properties :
- Molecular Weight : ~350–360 g/mol (estimated).
- Solubility : Higher lipophilicity due to the sulfur atom, contrasting with the ethoxy group’s polarity.
Functional Implications :
- Sulfur’s electron-withdrawing nature may alter reactivity in cross-coupling reactions compared to the ethoxy group.
4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride ()
Structural Differences :
- A partially saturated pyridine ring (tetrahydropyridine) replaces the fully aromatic pyridine.
- No ethoxy-piperidine substituent.
Physicochemical Properties :
- Molecular Weight : 203.5 g/mol (C₅H₉BrClN).
- Reactivity : The saturated ring reduces aromatic stability, increasing susceptibility to oxidation or nucleophilic attack.
Functional Implications :
- Useful in synthesizing piperidine derivatives but lacks the target compound’s substitution pattern for specific bioactivity.
Amiodarone Hydrochloride Derivatives ()
Structural Differences :
- Complex benzofuran-iodine scaffolds vs. the simpler bromopyridine-piperidine system.
- Diethylaminoethoxy groups instead of piperidinyl ethoxy.
Functional Implications :
- Amiodarone’s iodine-rich structure enables thyroid receptor interactions, while the target compound’s bromine and piperidine may favor neurological targets .
Data Tables
Table 1: Key Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine·HCl | C₁₂H₁₆BrN₂O·HCl | ~335–350 | Not reported | Bromopyridine, ethoxy, piperidine |
| 6-Bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine | C₁₃H₁₆BrN₃O | 310.2 | 166 | Oxazole, bromopyridine |
| 2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine·HCl | C₁₁H₁₄BrN₂S·HCl | ~350–360 | Not reported | Methylsulfanyl, piperidine |
| 4-Bromo-1,2,3,6-tetrahydropyridine·HCl | C₅H₉BrClN | 203.5 | Not reported | Tetrahydropyridine |
Table 2: Spectral Data Highlights
Research Findings and Implications
- Synthetic Utility : The target compound’s ethoxy-piperidine group enables modular derivatization for drug discovery, contrasting with oxazolo derivatives’ constrained reactivity .
- Biological Relevance : Piperidine-containing analogs (e.g., amiodarone derivatives) highlight the importance of substituent position (3- vs. 4-piperidinyl) in pharmacokinetics .
- Stability : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
Biological Activity
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 321.64 g/mol. Its structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with an ethoxy group linked to a piperidine moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1F subtype. This interaction suggests potential therapeutic applications in treating migraines and other neurological disorders, as activation of these receptors can influence pain pathways and neurogenic inflammation .
The compound may also affect neuronal protein extravasation, indicating possible implications in neurodegenerative diseases. Its mechanism involves modulating enzyme activities and receptor interactions, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methoxypyridine | Bromine at position 2, methoxy at position 6 | Lacks piperidine substitution |
| 2-Chloro-6-(4-piperidinylmethoxy)pyridine | Chlorine instead of bromine | Different receptor binding profiles |
| 2-Bromo-4-methoxypyridine | Bromine at position 2, methoxy at position 4 | Different regioselectivity affects activity |
| 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine | Ethoxy group instead of methoxy | Alters lipophilicity and receptor dynamics |
These compounds illustrate how variations in substituents can significantly influence biological activity and pharmacological properties.
Case Studies and Research Findings
-
Serotonin Receptor Binding Studies :
- A study demonstrated that this compound has a selective binding profile towards the serotonin receptors, which is crucial for understanding its pharmacodynamics. The binding affinity was compared with other known ligands, showcasing its unique profile in medicinal chemistry.
- Neuropharmacological Applications :
- Antimicrobial Activity :
Preparation Methods
Synthesis of the Pyridine Core: 2-Bromo-6-substituted Pyridine Precursors
The synthesis typically begins with the preparation of 2-bromo-6-substituted pyridine intermediates, which are crucial for subsequent functionalization.
Preparation of 2-Bromo-6-methylpyridine and its bromination:
According to a Chinese patent (CN109879815B), 2-bromo-6-methylpyridine is brominated using liquid bromine in a dichloromethane/water mixed solvent system at low temperatures (10-20 °C) with controlled dropwise addition of bromine. The reaction proceeds to form a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine after heating at 40-60 °C for 8-12 hours. The molar ratio of 2-bromo-6-methylpyridine to bromine is maintained at 1:3 to optimize yield (21.9 g from 17.2 g starting material).
Subsequent Conversion to 2-Bromo-6-aldehyde Pyridine:
The brominated mixture is then reacted with urotropin (hexamethylenetetramine) in ethanol, followed by acid hydrolysis to yield 2-bromo-6-aldehyde pyridine. This step is essential for introducing a reactive aldehyde group at the 6-position for further coupling reactions.
Synthesis of 2,6-Dibromopyridine:
Another relevant intermediate, 2,6-dibromopyridine, can be synthesized by bromination of 2,6-dichloropyridine with bromide salts under reflux at 80-150 °C. This method yields 66-80% of the target dibromo product, which serves as a useful precursor for nucleophilic substitution or cross-coupling reactions.
Formation of the Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to improve stability and solubility.
- The free base 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) to precipitate the hydrochloride salt. This step is standard in pharmaceutical compound preparation to yield a crystalline, stable form suitable for further applications.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
The bromination step requires careful temperature control to avoid over-bromination and side reactions. The molar ratio of bromine to substrate is critical (1:3) for optimal conversion.
Palladium-catalyzed coupling reactions provide high regioselectivity and good yields but require inert atmosphere and anhydrous conditions.
Mitsunobu alkylation offers a mild and selective route to introduce the piperidinyl group, especially beneficial when protecting groups are involved.
The hydrochloride salt formation enhances the compound's physicochemical properties, facilitating handling and storage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where the bromine atom on pyridine reacts with a piperidinyl-ethoxy intermediate. Key steps include using dichloromethane as a solvent and sodium hydroxide to deprotonate the hydroxyl group, followed by purification via recrystallization or column chromatography . Purity (>98%) is achieved by optimizing reaction time, temperature, and stoichiometric ratios of reagents. HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the structure, with characteristic shifts for the piperidine ring (δ 1.5–2.5 ppm for CH groups) and pyridine protons (δ 7.5–8.5 ppm). The ethoxy linker appears as a triplet near δ 3.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass data (e.g., [M+H] for CHBrNO·HCl).
- FT-IR : Peaks at ~3400 cm (N-H stretch) and ~1650 cm (C=N/C=O) validate functional groups .
Q. How does the hydrochloride salt form influence solubility and stability during storage?
- Methodology : The hydrochloride salt enhances water solubility due to ionic interactions. Stability studies recommend storage in airtight, light-resistant containers at 2–8°C under nitrogen to prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromopyridine moiety in cross-coupling reactions?
- Methodology : The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions due to its electrophilic nature. DFT calculations can model transition states, while kinetic studies (e.g., varying catalysts like Pd(PPh)) reveal rate dependencies. Side reactions (e.g., dehalogenation) are minimized using ligand systems such as XPhos .
Q. How can conflicting data on biological activity be resolved when testing this compound in enzyme inhibition assays?
- Methodology : Contradictions in IC values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardize protocols using recombinant enzymes (e.g., kinase panels) and validate with positive controls (e.g., staurosporine). Dose-response curves (3–6 replicates) and statistical analysis (ANOVA) reduce variability .
Q. What strategies improve yield in multi-step syntheses involving the piperidinyl-ethoxy linker?
- Methodology : Protecting group strategies (e.g., Boc for piperidine nitrogen) prevent side reactions. Optimize each step via DoE (Design of Experiments): for example, varying temperatures (25–80°C) and solvent polarity (THF vs. DMF) to maximize intermediates. Telescoping steps (e.g., in situ deprotection) reduces purification losses .
Q. How does the compound’s conformation impact its binding to G-protein-coupled receptors (GPCRs)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-receptor interactions. Key residues (e.g., Asp113 in β-adrenergic receptors) form hydrogen bonds with the piperidine nitrogen. SAR studies modifying the ethoxy chain length or pyridine substituents refine binding affinity .
Data Analysis & Safety
Q. What analytical approaches address discrepancies in reported melting points or spectral data?
- Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (e.g., HSQC, HMBC) for structural confirmation. Compare data with analogs (e.g., 4-bromo derivatives) to identify systematic errors .
Q. What safety protocols are critical when handling this compound in aqueous reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
